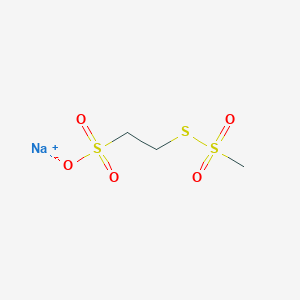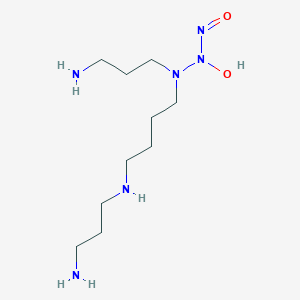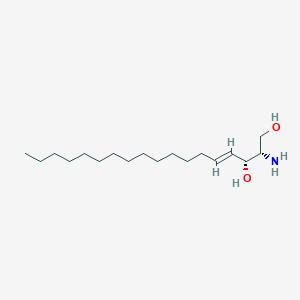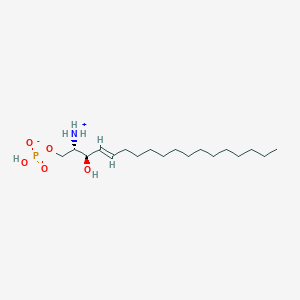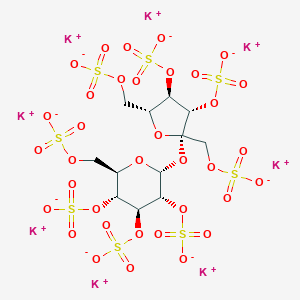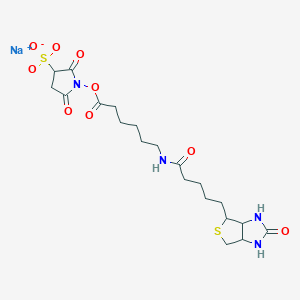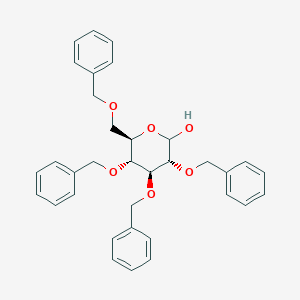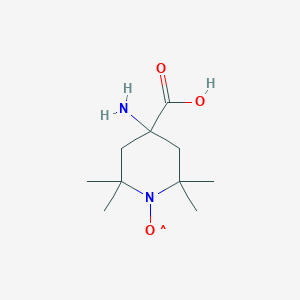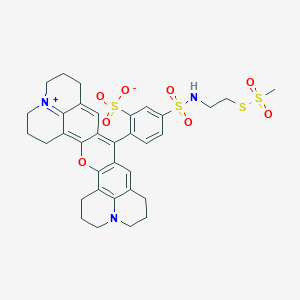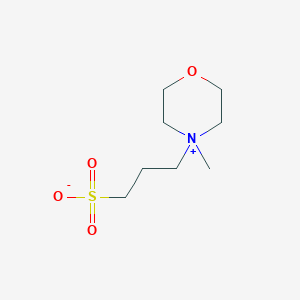
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
説明
Synthesis Analysis
The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium salts and related morpholinium-based compounds involves several steps, including the reaction of morpholine with different agents. For instance, reactions of N-methyloxazolidine or N-methylmorpholine with 3-fluoropropyl bromide or iodopropane have been used to produce quaternary salts, which are then metathesized with various metal salts to yield ionic liquids (Jinwi Kim, R. Singh, J. Shreeve, 2004). Additionally, the introduction of a methylene bridged-amine (morpholinomethyl) functionality in certain compounds has been achieved through microwave irradiation, demonstrating an efficient route for modifying the morpholine ring (J. Matić, I. Nekola, A. Višnjevac, R. Kobetić, I. Martin‐Kleiner, M. Kralj, B. Žinić, 2018).
Molecular Structure Analysis
The molecular structure of morpholinium-based compounds, such as N-alkyl-N-methylmorpholinium salts, has been characterized using techniques like single-crystal X-ray diffraction. These studies have provided insights into the conformational changes and phase transitions of these compounds, highlighting the role of hydrogen bonds in their structural stability (Yurong Wei, H. Peng, Haibo Zhang, Xiaohai Zhou, 2009).
Chemical Reactions and Properties
Morpholinium-based compounds participate in various chemical reactions, contributing to the synthesis of important pharmacophores like morpholines, thiomorpholines, and piperazines. For instance, annulation reactions using beta-heteroatom amino compounds and vinyl sulfonium salts have been developed for the direct synthesis of these compounds, offering high yields and addressing challenges associated with traditional methods (M. Yar, E. McGarrigle, V. Aggarwal, 2008).
Physical Properties Analysis
The physical properties of morpholinium-based ionic liquids, such as thermal stability and electrochemical stability, have been extensively studied. These salts have shown to be thermally stable near 673 K and electrochemically stable up to 6 V at room temperature, making them potential candidates for applications in batteries and electrolytic devices (Sukjeong Choi, Ki-sub Kim, Jong-Ho Cha, Huen Lee, J. Oh, Byoung-Bae Lee, 2006).
Chemical Properties Analysis
The chemical properties of morpholinium-based compounds, such as their reactivity and interaction with other molecules, are crucial for their application in various domains. Studies have shown that morpholinium salts can react with amino alcohols to produce heterocyclic compounds like morpholines, piperazines, and others, through a process involving the generation of a vinyl sulfonium salt followed by annulation (M. Yar, E. McGarrigle, V. Aggarwal, 2009).
科学的研究の応用
Photo-electrocatalytic and Biomedical Applications : The synthesis of a compound related to N-Methyl-N-(3-sulfopropyl)morpholinium has shown potential in improving the anchoring on metal oxides. This can enhance its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Ethanol Production : Morpholinium ionic liquids, particularly when combined with DMSO, have been found to significantly improve ethanol production from rice straw pretreatment. The maximum yield achieved was 94.8% using DMSO as a co-solvent (Kahani et al., 2017).
Anion Exchange Membranes : Terminal crosslinking of methyl morpholinium-functionalized poly(arylene ether sulfone)s leads to the production of anion exchange membranes. These membranes exhibit minimal loss in conductivity and reduced water uptake, thus increasing their thermal, mechanical, and chemical stability (Kwon et al., 2018).
Ionic Liquid Cations : A method has been developed for the rapid ion exchange chromatography with indirect ultraviolet detection. This method is suitable for determining morpholinium ionic liquid cations, making it applicable for quantitative analysis in general laboratories (Zhang et al., 2017).
Biomass Solvents : Certain morpholinium-based ionic liquids have shown moderate to low toxicity and can be used as new solvents for biomass, particularly for dissolving cellulose (Pernak et al., 2011).
Electrochemical Applications : Morpholinium-based ionic liquids have demonstrated thermal stability near 673 K and electrochemical stability up to 6 V. This makes them potential candidates for electrolytes in batteries and other electrolytic devices (Choi et al., 2006).
Alkaline Fuel Cells : The methyl morpholinium-functionalized poly(ether sulfone) (MM-PES) membrane shows promising properties for alkaline fuel cells, including high hydroxide conductivity and good stability (Hahn et al., 2013).
特性
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXNWVHYCHHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399457 | |
| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
CAS RN |
111282-24-7 | |
| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




